molecular formula C6H6N4O2 B6252975 1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 5900-43-6

1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B6252975
CAS No.: 5900-43-6
M. Wt: 166.1
InChI Key:
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Description

The compound “1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a heterocyclic compound. It contains a pyrimidine nucleus and an amino group . Such compounds are polyfunctional and can take part in reactions with electrophilic and nucleophilic reagents . They can possess valuable pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been outlined in various studies . For instance, the synthesis of 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione involved the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . The compound was then treated with an excess of 100% hydrazine hydrate to afford hydrazide . Further reactions with carbon disulfide in the presence of potassium hydroxide, and with hydrazine hydrate, led to the formation of the final compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be established based on spectral data and elemental analyses . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also contains an amino group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its polyfunctional nature . For example, it can react with electrophilic and nucleophilic reagents . In one study, the compound underwent alkylation reactions with electrophilic reagents under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the compound 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione has a melting point of 238-239°C .

Future Directions

The future directions for the study of “1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” could involve further exploration of its pharmacological properties . Additionally, modifications of the compound to improve its bioavailability could be a potential area of research .

Properties

IUPAC Name

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN2O5/c21-16-9-13(24(26)27)4-6-15(16)18-7-5-14(28-18)10-17-20(25)29-19(23-17)11-2-1-3-12(22)8-11/h1-10H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCCDXCCHZBJG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366983
Record name AC1M2ZHX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-43-6
Record name AC1M2ZHX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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